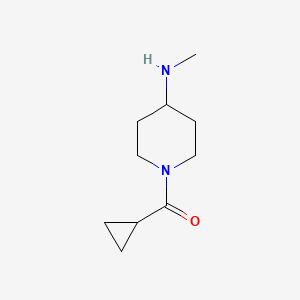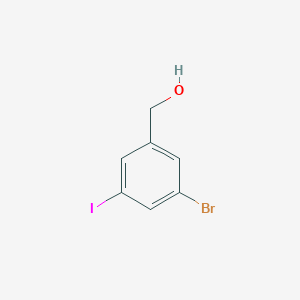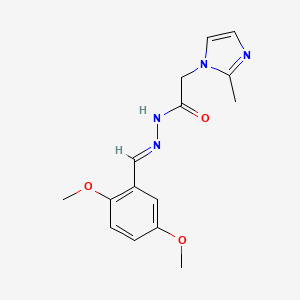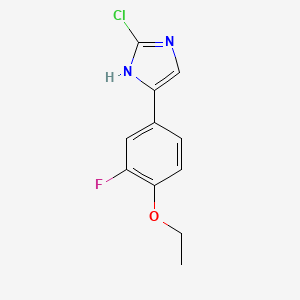
1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine is a chemical compound with the CAS Number: 1080651-63-3. Its molecular formula is C10H18N2O and it has a molecular weight of 182.27 . The IUPAC name for this compound is N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8/h8-9,11H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at refrigerated temperatures .Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening Reactions
Cyclopropane-containing compounds, such as "1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine", are crucial in the synthesis of complex molecules due to their ring strain and reactivity. Lifchits and Charette (2008) described a methodology involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, showcasing the compound's utility in pharmaceutical synthesis (Lifchits & Charette, 2008).
Hydroamination of Strained Alkenes
Feng et al. (2019) explored the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This work highlights the importance of amine-substituted cyclopropanes in producing biologically active compounds with high stereoselectivity, demonstrating the broader applicability of cyclopropane derivatives in medicinal chemistry (Feng et al., 2019).
Versatile Synthesis of Chiral Cyclopropanes
Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, illustrating the cyclopropane ring's role in modulating biological activity by conformational restriction. This work underscores the cyclopropane unit's utility in designing novel bioactive compounds (Kazuta, Matsuda, & Shuto, 2002).
Photoredox-Catalyzed Oxo-Amination
Ge et al. (2019) reported on the photoredox-coupled ring-opening oxo-amination of aryl cyclopropanes, enabling the construction of β-amino ketone derivatives. This method demonstrates the cyclopropane ring's potential in synthesizing structurally diverse compounds through innovative photoredox catalysis (Ge et al., 2019).
Copper-Catalyzed Chan-Lam Cyclopropylation
Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction, offering a straightforward approach to synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives. This reaction highlights the cyclopropane unit's versatility in accessing molecules required in medicinal chemistry campaigns (Derosa et al., 2018).
properties
IUPAC Name |
cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRFUNONTXBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2847198.png)

![N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2847200.png)
![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)
![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2847206.png)



![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)